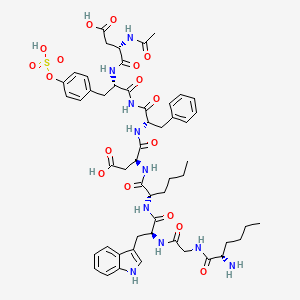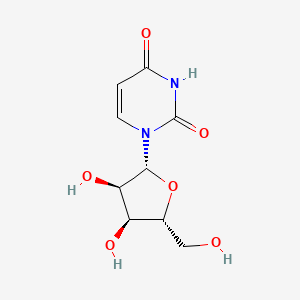
Uridin
Übersicht
Beschreibung
Uridine is a naturally occurring nucleoside that plays a crucial role in various physiological processes within the human body. It is a component of ribonucleic acid (RNA), which is responsible for protein synthesis and gene expression . Uridine consists of a sugar molecule, ribose, bonded to a nitrogenous base, uracil. This unique structure allows uridine to participate in the formation of RNA, where it pairs with adenine through hydrogen bonds . Beyond its structural role, uridine is involved in the regulation of neurotransmitters in the brain, making it essential for cognitive function and overall brain health .
Wissenschaftliche Forschungsanwendungen
Uridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene Mechanismen. Im Gehirn verstärkt this compound die Freisetzung und Verfügbarkeit von Neurotransmittern wie Dopamin und Serotonin . Es fungiert auch als Vorläufer für die Synthese von Phospholipiden, die für die Struktur und Funktion der Zellmembran unerlässlich sind . Im Zusammenhang mit der Fluorouracil-Toxizität konkurriert this compound mit toxischen Metaboliten um die Einlagerung in RNA und reduziert so Zellschäden und Zelltod .
Wirkmechanismus
Target of Action
Uridine, a pyrimidine nucleoside, plays a pivotal role in various biological processes . It primarily targets the nucleoside transporters in cells, entering them to participate in numerous biochemical reactions . It also targets Uridine Phosphorylase 1 (UPP1) , an enzyme that catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil .
Mode of Action
Uridine interacts with its targets to influence several cellular processes. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway . This process can regulate protein modification and affect its function . Uridine also competes with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells .
Biochemical Pathways
Uridine affects several biochemical pathways. It is involved in nucleic acid synthesis and is critical to glycogen synthesis . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation , a posttranslational modification on the hydroxyl groups of serine/threonine residues . Moreover, it maintains metabolic homeostasis during growth and cellular stress .
Pharmacokinetics
The pharmacokinetics of uridine involves its absorption, distribution, metabolism, and elimination (ADME). It’s known that plasma uridine enters cells through nucleoside transporters . More research is needed to fully understand the ADME properties of uridine.
Result of Action
The action of uridine results in various molecular and cellular effects. It can regulate the metabolic rate and the expression of metabolic genes . It also promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, stimulates regeneration of various tissues, and even has anti-aging effects . Moreover, it can maintain metabolic homeostasis during growth and cellular stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of uridine. For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes . Therefore, maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism .
Biochemische Analyse
Biochemical Properties
Uridine is involved in several biochemical reactions, particularly in the synthesis of nucleic acids and glycogen. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is uridine phosphorylase, which catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil . Uridine also plays a role in the formation of uridine diphosphate glucose (UDPG), which is critical for glycogen synthesis . Additionally, uridine is involved in the hexosamine biosynthetic pathway, where it promotes the production of UDP-GlcNAc, a substrate for protein O-GlcNAcylation .
Cellular Effects
Uridine has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism. Uridine enhances the release and availability of neurotransmitters, which are vital for mood regulation, cognitive function, and overall mental well-being . It also promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, and stimulates tissue regeneration .
Molecular Mechanism
At the molecular level, uridine exerts its effects through several mechanisms. It binds to specific receptors and transporters on the cell surface, facilitating its uptake into cells . Once inside the cell, uridine can be phosphorylated to form uridine monophosphate (UMP), which is further converted into other nucleotides . Uridine also interacts with enzymes such as uridine-cytidine kinase, which catalyzes the phosphorylation of uridine and cytidine . Additionally, uridine can modulate the activity of the mitochondrial ATP-dependent potassium channel, contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of uridine can change over time. Uridine is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that uridine can reduce oxidative stress and inflammation by inhibiting the MAPK and NF-kB signaling pathways . In cell culture experiments, uridine has been found to enhance cell growth and maintain cell viability over extended periods .
Dosage Effects in Animal Models
The effects of uridine vary with different dosages in animal models. In a rotenone-induced model of Parkinson’s disease, uridine was able to dose-dependently decrease behavioral disorders and prevent neuronal death . In another study, uridine treatment prevented myocardial injury in rat models of acute ischemia and ischemia/reperfusion by activating the mitochondrial ATP-dependent potassium channel . High doses of uridine can lead to adverse effects, such as disturbances in metabolic homeostasis .
Metabolic Pathways
Uridine is involved in several metabolic pathways, including the de novo synthesis and salvage pathways of pyrimidine nucleotides . It is critical for glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) and promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway . Uridine metabolism is tightly linked to glucose, lipid, and amino acid homeostasis .
Transport and Distribution
Uridine is transported and distributed within cells and tissues through specific nucleoside transporters . These transporters facilitate the uptake of uridine from the bloodstream into cells, where it can be utilized for various biochemical processes. Uridine is also distributed to different tissues, including the brain, liver, and adipose tissue . The liver plays a central role in the breakdown and regulation of uridine levels in the body .
Subcellular Localization
Within cells, uridine is localized in various subcellular compartments. It is primarily found in the cytoplasm, where it participates in nucleotide synthesis and other metabolic processes . Uridine can also be incorporated into RNA during transcription, contributing to the formation of messenger RNA, transfer RNA, and ribosomal RNA . Additionally, uridine is involved in the synthesis of cytidine triphosphate, which is used for the production of CDP-choline and CDP-ethanolamine .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Uridin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Decarboxylierung von Orotidylat, die durch Orotidylat-Decarboxylase katalysiert wird . Ein weiteres Verfahren beinhaltet die Verwendung von this compound, Natriumdihydrogenphosphat, Glucose und Magnesiumsulfat in einem Fermentationsprozess .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig durch mikrobielle Fermentation unter Verwendung von Hefestämmen wie Saccharomyces cerevisiae. Der Fermentationsprozess beinhaltet die Verwendung spezifischer Nährstoffe und kontrollierter Bedingungen, um die this compound-Ausbeute zu optimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Uridin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Beispielsweise kann this compound durch Uridinphosphorylase zu Uracil und Ribose-1-phosphat oxidiert werden .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Uridinreaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen laufen typischerweise unter milden Bedingungen ab, um die Integrität des Nukleosids zu erhalten .
Hauptprodukte: Die Hauptprodukte, die aus Uridinreaktionen gebildet werden, umfassen Uracil, Ribose-1-phosphat und verschiedene Uridinderivate, die für spezifische Anwendungen modifiziert wurden .
Vergleich Mit ähnlichen Verbindungen
Uridin ist eines der fünf Standard-Nukleoside, aus denen Nukleinsäuren bestehen. Die anderen sind Adenosin, Thymidin, Cytidin und Guanosin . Im Vergleich zu diesen Nukleosiden ist this compound einzigartig in seiner Fähigkeit, Neurotransmitter zu regulieren und neuroprotektive Wirkungen zu erzielen . Ähnliche Verbindungen umfassen Cytidin, das auch eine Rolle bei der RNA-Synthese spielt, und Thymidin, das in DNA anstelle von RNA vorkommt .
Zusammenfassend lässt sich sagen, dass this compound ein lebenswichtiges Nukleosid mit vielfältigen Rollen in biologischen Prozessen, der wissenschaftlichen Forschung und industriellen Anwendungen ist. Seine einzigartige Struktur und Funktion machen es zu einer wesentlichen Komponente für die Erhaltung des allgemeinen Wohlbefindens und den Fortschritt des wissenschaftlichen Wissens.
Eigenschaften
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891555 | |
| Record name | Uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | Uridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18588 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Uridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID8139953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58-96-8, 69-75-0 | |
| Record name | Uridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine-t | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine-t | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02745 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uridine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHI7HQ7H85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163 °C | |
| Record name | Uridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02745 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





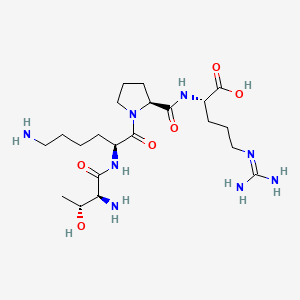

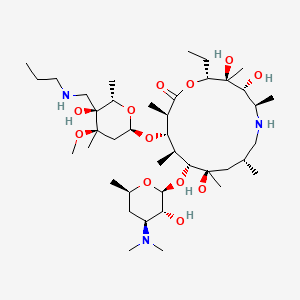
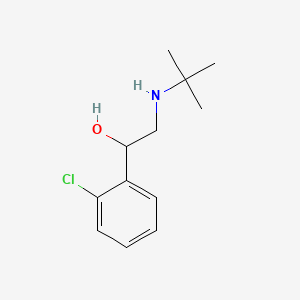


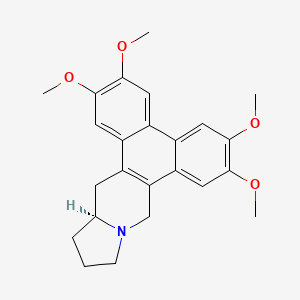
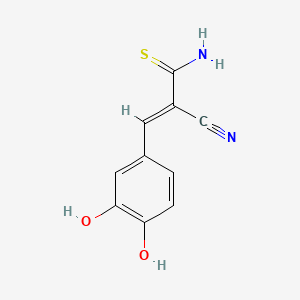
![(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol](/img/structure/B1682050.png)

